2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide
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Overview
Description
2-AMINO-4-OXO-N~6~-[3-(TRIFLUOROMETHYL)PHENYL]-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of benzanilides. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules . The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-AMINO-4-OXO-N~6~-[3-(TRIFLUOROMETHYL)PHENYL]-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves several steps. One common method starts with the reaction of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization to yield the desired thiazine derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-OXO-N~6~-[3-(TRIFLUOROMETHYL)PHENYL]-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-4-OXO-N~6~-[3-(TRIFLUOROMETHYL)PHENYL]-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar compounds include other benzanilides and trifluoromethyl-containing molecules. For example:
Benzanilides: These compounds share the anilide group but may lack the trifluoromethyl group, affecting their pharmacological properties.
Trifluoromethyl-containing compounds: These compounds, such as certain FDA-approved drugs, exhibit unique properties due to the trifluoromethyl group, including increased metabolic stability and lipophilicity
Properties
Molecular Formula |
C12H10F3N3O2S |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)17-10(20)8-5-9(19)18-11(16)21-8/h1-4,8H,5H2,(H,17,20)(H2,16,18,19) |
InChI Key |
MVEOTIAQJIYAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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